4-isopropyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
Description
Historical Development of Benzothiazole Research
Benzothiazole, a heterocyclic compound comprising fused benzene and thiazole rings, was first synthesized in 1889 by Heinrich Debus through condensation reactions involving 2-aminothiophenol and aldehydes. Initially studied for industrial applications (e.g., vulcanization accelerators and dyes), its medicinal potential emerged in the mid-20th century with the discovery of antimicrobial and antitumor activities in derivatives. Key milestones include:
- 1950s–1970s : Identification of benzothiazoles as kinase inhibitors and DNA intercalators.
- 1990s–2000s : Development of FDA-approved drugs like riluzole (for ALS) and pramipexole (for Parkinson’s disease).
- 2010s–Present : Advanced structure-activity relationship (SAR) studies enabling targeted modifications for anticancer, antiviral, and anti-inflammatory applications.
This evolution underscores benzothiazole’s transition from an industrial intermediate to a cornerstone of medicinal chemistry.
Significance of 2-Aminobenzothiazole Derivatives
2-Aminobenzothiazole derivatives are prized for their structural versatility and diverse pharmacological profiles. The amino group at position 2 enhances hydrogen-bonding capacity, improving target binding affinity, while substituents at positions 4–6 modulate pharmacokinetics. Key advancements include:
Table 1: Biological Activities of 2-Aminobenzothiazole Derivatives
These derivatives exploit benzothiazole’s planar aromatic system for π-stacking with biomacromolecules, while the amino group facilitates polar interactions.
Position of 4-Isopropyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine in Chemical Research
4-Isopropyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine represents a structurally optimized derivative with dual functionality:
- Isopropyl at C4 : Enhances lipophilicity, improving blood-brain barrier penetration compared to unsubstituted analogs.
- Pyridin-3-ylmethyl at N2 : Introduces basicity and hydrogen-bonding capacity, favoring interactions with kinase ATP pockets (e.g., PI3Kα and mTOR).
Table 2: Comparative Analysis of Benzothiazole Derivatives
The compound’s balanced potency against both PI3K and mTOR kinases positions it as a candidate for dual-target therapies, reducing drug resistance risks. Current research focuses on further SAR optimization to improve selectivity and oral bioavailability.
Properties
IUPAC Name |
4-propan-2-yl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3S/c1-11(2)13-6-3-7-14-15(13)19-16(20-14)18-10-12-5-4-8-17-9-12/h3-9,11H,10H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMPTFAFZGGXFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=CC=C1)SC(=N2)NCC3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Isopropylbenzothiazole Core
Starting Materials: 2-aminothiophenol and 4-isopropylbenzaldehyde.
Reaction Conditions: Stirring the 2-aminothiophenol with 4-isopropylbenzaldehyde in ethanol or another suitable solvent, often in the presence of an acid catalyst (e.g., sulfamic acid) or under reflux conditions, promotes cyclization to form the 4-isopropylbenzothiazole nucleus.
Catalysts and Oxidants: Use of sulfamic acid as a catalyst and oxygen or hydrogen peroxide as oxidants has been reported to enhance yields (up to ~97%) under mild conditions (80°C, 6 hours) in ethanol.
Alternative Catalysts: Cu(II)-containing nanosilica triazine dendrimer catalysts at room temperature in neat conditions have achieved yields of ~98% within 20 minutes, indicating efficient catalytic activity.
Representative Reaction Scheme
| Parameter | Method 1: Acid-Catalyzed Condensation | Method 2: Catalytic Cyclization | Functionalization Step |
|---|---|---|---|
| Starting materials | 2-aminothiophenol + 4-isopropylbenzaldehyde | Same as Method 1 | Benzothiazol-2-amine + 3-pyridinecarboxaldehyde |
| Catalyst | Sulfamic acid (0.05 mmol) | Cu(II)-nanosilica dendrimer (0.0034 mmol Cu) | NaBH3CN (reducing agent) |
| Solvent | Ethanol | Neat or ethanol | Methanol or DCM |
| Temperature | 80°C | Room temperature (20°C) | Room temperature |
| Reaction time | 6 hours | 20 minutes | 4-12 hours |
| Yield (%) | 97% | 98% | 80-90% (typical) |
| Purification | Column chromatography | Recrystallization | Column chromatography |
The use of environmentally benign catalysts such as sulfamic acid and green solvents like ethanol aligns with sustainable chemistry principles.
Nanocatalysts such as Cu(II)-containing nanosilica triazine dendrimers provide rapid reaction rates and high yields at ambient temperatures, reducing energy consumption.
Reductive amination for the N-substitution step is preferred due to mild conditions and high selectivity, avoiding harsh alkylation conditions that may cause side reactions.
Polyphosphoric acid (PPA) has been used in some benzothiazole syntheses for cyclization involving carboxylic acids or amino acid esters but is less common for aldehyde-based syntheses of substituted benzothiazoles with bulky substituents like isopropyl groups.
Reaction monitoring by thin layer chromatography (TLC) and purification by column chromatography or recrystallization are standard to ensure product purity.
The preparation of 4-isopropyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine can be effectively achieved via a two-step process:
First, synthesis of the 4-isopropylbenzothiazol-2-amine core by condensation of 2-aminothiophenol with 4-isopropylbenzaldehyde under acid catalysis or nanocatalyst conditions.
Second, functionalization of the 2-amino group by reductive amination with 3-pyridinecarboxaldehyde to introduce the N-(pyridin-3-ylmethyl) substituent.
These methods are supported by recent advances in benzothiazole synthesis literature, offering high yields, operational simplicity, and adaptability for scale-up.
Chemical Reactions Analysis
Types of Reactions
4-isopropyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce any nitro or carbonyl groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Pyridin-3-ylmethyl chloride, sodium hydride, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted benzothiazoles.
Scientific Research Applications
Cancer Therapy
4-Isopropyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine is structurally related to compounds that act as cyclin-dependent kinase (CDK) inhibitors. CDKs are crucial for cell cycle regulation, making them vital targets in cancer therapy. Analogues of this compound have shown promise in inhibiting CDK2, which is implicated in various cancers.
Case Study:
A study evaluated N-(pyridin-3-yl)pyrimidin-4-amine analogues for their ability to inhibit CDK2. The results indicated that modifications similar to those found in 4-isopropyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine could enhance potency and selectivity against cancer cell lines .
Anti-inflammatory Drug Discovery
This compound has been investigated for its potential as a dual inhibitor of Discoidin Domain Receptors (DDR1 and DDR2), which are involved in inflammatory responses. The inhibition of these receptors can lead to reduced inflammation and fibrosis.
Methodology:
A series of heterocycloalkynylbenzimides were designed to co-inhibit DDR1 and DDR2. One promising compound demonstrated binding affinities with Kd values of 7.9 nM for DDR1 and 8.0 nM for DDR2, showcasing the potential therapeutic applications of similar benzothiazole derivatives .
Chemical Reactivity and Synthetic Pathways
The synthesis of 4-isopropyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine involves several steps that allow for variations to explore structure-activity relationships (SAR). The amine functional group facilitates various chemical reactions, making it a versatile building block in organic synthesis.
Synthetic Pathway Overview:
- Formation of Benzothiazole Core: Initial steps involve the synthesis of the benzothiazole framework.
- Introduction of Substituents: The isopropyl group and pyridinylmethyl moiety are introduced through nucleophilic substitution reactions.
- Purification: The final product is purified using techniques such as recrystallization or chromatography.
Comparative Analysis with Related Compounds
To understand the uniqueness of 4-isopropyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine, a comparison with structurally similar compounds can be beneficial:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine | Methyl group instead of isopropyl | Potentially different biological activity |
| 5-Isopropyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine | Different position of isopropyl on benzothiazole ring | Variation in pharmacokinetics |
| 4-Ethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine | Ethyl group instead of isopropyl | May exhibit different solubility and stability |
Mechanism of Action
The mechanism of action of 4-isopropyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Variations
Pyridinylmethyl Position Isomer: 4-Isopropyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
- CAS : 1105194-73-7
- Molecular Formula : C₁₆H₁₇N₃S (identical to the target compound)
- Key Differences :
- The pyridinylmethyl group is attached at the 2-position of the pyridine ring instead of the 3-position.
- Predicted Properties :
- Density: 1.233 g/cm³ (vs. unavailable for the 3-yl isomer)
- Boiling Point: 436.5°C (similar to the 3-yl isomer) .
Substituent Functional Group Variations
Methyl vs. Isopropyl Substituent: 4-Methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
- CAS : 1105191-71-6
- Molecular Formula : C₁₄H₁₃N₃S
- Molecular Weight : 255.34 g/mol (lower due to smaller substituent)
- Key Differences :
Methoxy and Ethoxy Derivatives
Comparative Data Table
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Substituents |
|---|---|---|---|---|---|
| 4-Isopropyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine | 1204296-26-3 | C₁₆H₁₇N₃S | 283.39 | N/A | Isopropyl, pyridin-3-ylmethyl |
| 4-Isopropyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine | 1105194-73-7 | C₁₆H₁₇N₃S | 283.39 | 436.5 | Isopropyl, pyridin-2-ylmethyl |
| 4-Methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine | 1105191-71-6 | C₁₄H₁₃N₃S | 255.34 | 445.8 | Methyl, pyridin-3-ylmethyl |
| 6-Ethoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine | N/A | C₁₅H₁₅N₃OS | 285.37 | N/A | Ethoxy, pyridin-3-ylmethyl |
| 4-Methoxy-7-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine | 1105192-38-8 | C₁₅H₁₅N₃OS | 285.37 | N/A | Methoxy, methyl, pyridin-3-ylmethyl |
Research Findings and Implications
Structural and Physicochemical Insights
- Hydrogen Bonding : Pyridin-3-ylmethyl analogs may exhibit stronger hydrogen-bonding networks than 2-yl isomers due to the orientation of the nitrogen lone pair .
- Thermal Stability : Higher boiling points in methyl-substituted derivatives (e.g., 445.8°C) suggest stronger intermolecular forces compared to branched isopropyl groups .
Biological Activity
4-Isopropyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole class, which is known for its diverse biological activities. This article explores its structural characteristics, synthesis, and significant biological activities, backed by research findings and case studies.
Structural Characteristics
The molecular formula of 4-isopropyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine is C16H17N3S, with a molecular weight of approximately 283.39 g/mol. The compound features a benzothiazole core with an isopropyl group and a pyridin-3-ylmethyl moiety attached to an amine functional group. This unique structure contributes to its biological activity by facilitating interactions with various molecular targets.
Synthesis
The synthesis of 4-isopropyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine typically involves several steps:
- Formation of the Benzothiazole Core : Synthesized via cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
- Introduction of the Isopropyl Group : Achieved through Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst.
- Attachment of the Pyridin-3-ylmethyl Group : Conducted via nucleophilic substitution using pyridin-3-ylmethyl chloride.
- Formation of the Amine Group : Introduced through reductive amination using sodium borohydride as a reducing agent.
Antitumor Activity
Benzothiazole derivatives have been studied for their antitumor properties. For instance, compounds with similar structures have shown selective inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A study reported that derivatives inhibited CDK4 selectively over CDK2 and CDK1 . This suggests that 4-isopropyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine may possess similar antitumor potential.
The mechanism of action for 4-isopropyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine involves binding to specific molecular targets such as enzymes and receptors. The structural features allow it to modulate the activity of these targets, leading to various biological effects. Understanding these interactions is crucial for optimizing its pharmacological properties.
Case Studies and Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of benzothiazole derivatives. For example:
- Structural Variations : A series of benzothiazole analogs were evaluated for their cytotoxic effects against cancer cell lines, demonstrating that slight modifications could lead to significant changes in potency .
- Inhibitory Activity : Research has shown that certain benzothiazole compounds exhibit IC50 values in the nanomolar range against specific targets like p38 MAPK, indicating strong inhibitory potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
